![molecular formula C13H17ClN2O2 B079529 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one CAS No. 165751-24-6](/img/structure/B79529.png)
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one typically involves the reaction of 1-(3-methoxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a series of reactions involving piperazine derivatives and chloroacetylation processes. The synthesis typically involves the following steps:
- Formation of Piperazine Derivative : The initial step often includes the alkylation of piperazine with appropriate aryl groups to yield a substituted piperazine.
- Chloroacetylation : The piperazine derivative is then subjected to chloroacetylation to introduce the chloroacetyl functional group.
Table 1: Synthesis Overview of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
Step | Reagent/Condition | Product |
---|---|---|
1 | Piperazine + Aryl halide | Piperazine derivative |
2 | Chloroacetyl chloride + DCM/H2O | This compound |
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable anticancer activity. For instance, derivatives have shown significant inhibition of tubulin polymerization, crucial for cancer cell division.
Table 2: Anticancer Activity Comparison
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | Tubulin polymerization |
Combretastatin-A4 | 7.78 | Tubulin polymerization |
Psychoactive Substance Identification
The compound has also been identified in studies focusing on new psychoactive substances (NPS). Its structural characteristics allow for detection using advanced analytical techniques such as liquid chromatography and mass spectrometry.
Table 3: Detection Methods for Psychoactive Substances
Method | Description |
---|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for qualitative analysis of psychoactive substances |
Nuclear Magnetic Resonance (NMR) | Structural elucidation of compounds |
Therapeutic Potential
The therapeutic implications of this compound extend into areas such as:
- Antidepressant Activity : Similar piperazine derivatives have been studied for their potential antidepressant effects, indicating a possible application in treating mood disorders.
Study on Anticancer Activity
In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperazine derivatives, including those similar to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Psychoactive Substance Analysis
Another study focused on the identification of psychoactive substances among drug users reported the presence of compounds structurally related to this compound. The research emphasized the importance of continuous monitoring and analysis of new psychoactive substances due to their evolving nature in illicit markets .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors, which are crucial in regulating mood and behavior . The compound binds to these receptors, modulating their activity and leading to potential therapeutic effects . The exact pathways involved include the inhibition of serotonin reuptake and modulation of dopamine receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in fragment-based ligand discovery.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .
Biological Activity
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, commonly referred to as 2-CMPE, is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are well-known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of 2-CMPE, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Target Receptor : The primary target of 2-CMPE is the 5-HT1A neuroreceptor , a subtype of serotonin receptor implicated in various neurological and psychiatric disorders.
Binding Affinity : 2-CMPE exhibits high binding affinity for the 5-HT1A receptor, suggesting its potential role as an antagonist. This interaction likely influences serotonin signaling pathways, which are crucial for mood regulation and anxiety responses.
Biochemical Pathways : The compound's action on the 5-HT1A receptor indicates its involvement in neurotransmitter modulation, particularly serotonin (5-hydroxytryptamine, 5-HT), which plays a vital role in central nervous system functions and psychiatric conditions.
Pharmacological Effects
Research indicates that 2-CMPE may possess several pharmacological properties:
- Antidepressant Activity : Due to its interaction with serotonin receptors, 2-CMPE has been investigated for potential antidepressant effects. Studies suggest that compounds targeting the 5-HT1A receptor can alleviate symptoms of depression by enhancing serotonergic transmission.
- Antipsychotic Potential : The compound's ability to modulate serotonin pathways also positions it as a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics may enhance its efficacy in treating psychotic disorders .
In Vitro Studies
In vitro studies have demonstrated that 2-CMPE can effectively bind to the 5-HT1A receptor, leading to significant alterations in cellular signaling pathways associated with mood regulation. For instance, binding assays indicated a competitive inhibition pattern against serotonin, reinforcing its role as a potential therapeutic agent in mood disorders .
Case Studies
Several studies have explored the therapeutic implications of piperazine derivatives similar to 2-CMPE:
- A study highlighted the synthesis of various piperazine derivatives and their selective activity against Chlamydia infections. This underscores the broader applicability of piperazine compounds beyond neurological disorders .
- Another investigation into piperazine-based compounds revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance antimicrobial properties while retaining neuropharmacological activities .
Comparison with Similar Compounds
To better understand the unique properties of 2-CMPE, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
1-(2-Methoxyphenyl)piperazine | Structure | Antidepressant | Used in various pharmaceuticals |
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | N/A | Ligand discovery | Employed in fragment-based drug design |
3-(Piperazin-1-yl)-1,2-benzothiazole | N/A | Antibacterial | Notable for its broad-spectrum activity |
Properties
IUPAC Name |
2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUVSKDSUONAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564885 | |
Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165751-24-6 | |
Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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